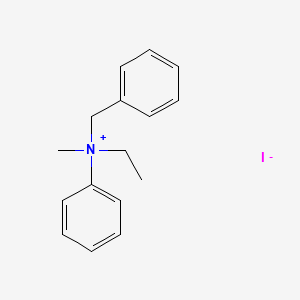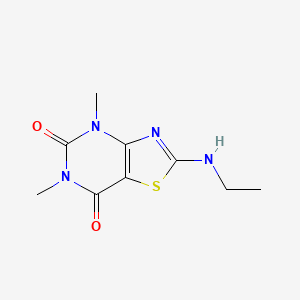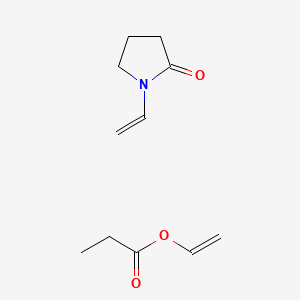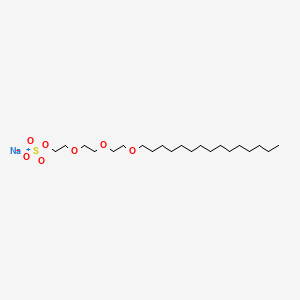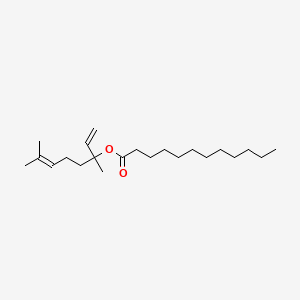![molecular formula C13H9Cl3O2 B14695642 1,1'-[(Chloromethylene)bis(oxy)]bis(4-chlorobenzene) CAS No. 34265-75-3](/img/structure/B14695642.png)
1,1'-[(Chloromethylene)bis(oxy)]bis(4-chlorobenzene)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-[(Chloromethylene)bis(oxy)]bis(4-chlorobenzene) is a chemical compound with the molecular formula C13H9Cl3. It is known for its unique structure, which includes two chlorobenzene rings connected by a chloromethylene bridge. This compound is used in various scientific and industrial applications due to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-[(Chloromethylene)bis(oxy)]bis(4-chlorobenzene) typically involves the reaction of 4-chlorophenol with formaldehyde and hydrochloric acid. The reaction proceeds through the formation of an intermediate, which then undergoes further reactions to yield the final product. The reaction conditions often include controlled temperatures and the use of catalysts to enhance the reaction rate and yield.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product. Safety measures are also implemented to handle the toxic and corrosive reagents involved in the synthesis.
Análisis De Reacciones Químicas
Types of Reactions: 1,1’-[(Chloromethylene)bis(oxy)]bis(4-chlorobenzene) undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form different products, depending on the oxidizing agents and conditions used.
Reduction Reactions: The compound can be reduced to form simpler molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium hydroxide, often under elevated temperatures.
Oxidation: Reagents such as potassium permanganate and hydrogen peroxide are used.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield phenolic compounds, while oxidation can produce quinones.
Aplicaciones Científicas De Investigación
1,1’-[(Chloromethylene)bis(oxy)]bis(4-chlorobenzene) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 1,1’-[(Chloromethylene)bis(oxy)]bis(4-chlorobenzene) exerts its effects involves interactions with various molecular targets. The compound can interact with enzymes and proteins, leading to changes in their activity. It may also affect cellular pathways, influencing processes such as cell growth and apoptosis.
Comparación Con Compuestos Similares
Benzhydryl Chloride: Similar in structure but lacks the chloromethylene bridge.
Chlorodiphenylmethane: Another related compound with different substituents on the benzene rings.
Uniqueness: 1,1’-[(Chloromethylene)bis(oxy)]bis(4-chlorobenzene) is unique due to its specific structure, which imparts distinct chemical properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry.
Propiedades
Número CAS |
34265-75-3 |
|---|---|
Fórmula molecular |
C13H9Cl3O2 |
Peso molecular |
303.6 g/mol |
Nombre IUPAC |
1-chloro-4-[chloro-(4-chlorophenoxy)methoxy]benzene |
InChI |
InChI=1S/C13H9Cl3O2/c14-9-1-5-11(6-2-9)17-13(16)18-12-7-3-10(15)4-8-12/h1-8,13H |
Clave InChI |
SZFWIZGKTHSGIB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1OC(OC2=CC=C(C=C2)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


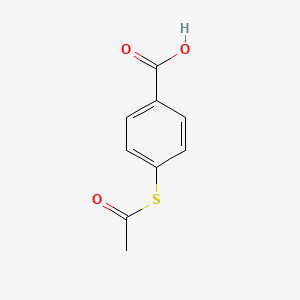

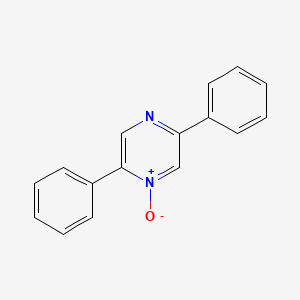
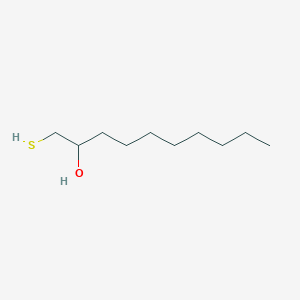
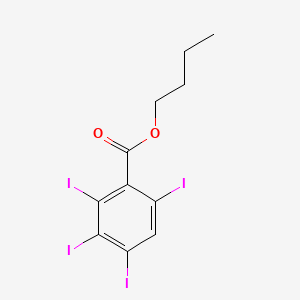
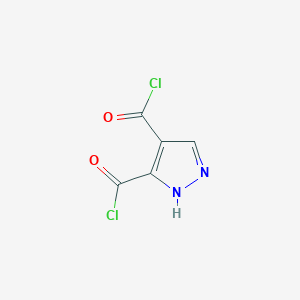
![3-[4-(3-Oxo-1,3-diphenylpropyl)piperazin-1-yl]-1,3-diphenylpropan-1-one](/img/structure/B14695586.png)
